

Cyclin D3 Expression in Normal Tissues: A Technical Guide

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Compound of Interest

Compound Name: cyclin D3

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Introduction

Cyclin D3 (CCND3) is a critical regulator of cell cycle progression, primarily functioning in the G1 phase.[1] In complex with its binding partners, cyclin-dependent kinase 4 (CDK4) and CDK6, it phosphorylates the retinoblastoma protein (Rb), thereby releasing E2F transcription factors and initiating the transcription of genes required for entry into the S phase.[2][3] While its role in cell proliferation is well-established, emerging evidence suggests a multifaceted function for **cyclin D3**, including roles in cellular differentiation and metabolism.[4][5] Dysregulation of **cyclin D3** expression is implicated in various pathologies, including cancer, making it a person of interest for therapeutic development.[6]

This technical guide provides a comprehensive overview of **cyclin D3** expression in normal human tissues, integrating quantitative data from large-scale transcriptomic and proteomic studies. It further details the experimental protocols necessary to assess its expression and provides a visual representation of its core signaling pathways.

Data Presentation: Cyclin D3 Expression in Normal Human Tissues

The following tables summarize the expression of the CCND3 gene at the transcript and protein levels across a range of normal human tissues. RNA-seq data is derived from the

Genotype-Tissue Expression (GTEx) project and is presented as transcripts per million (TPM).
[7][8] Protein expression data is based on immunohistochemistry (IHC) from the Human Protein Atlas, with expression levels categorized as not detected, low, medium, or high.[9][10]

Table 1: CCND3 mRNA Expression in Normal Human Tissues (GTEx)

Tissue	Median TPM
Hematopoietic	
Whole Blood	15.7
Spleen	25.3
Lymphoid	
Tonsil	45.1
Lymph Node	38.9
Brain	
Brain - Cerebellum	2.8
Brain - Cortex	3.5
Cardiovascular	
Heart - Atrial Appendage	1.9
Heart - Left Ventricle	2.1
Artery - Aorta	4.3
Gastrointestinal	
Esophagus - Mucosa	5.1
Stomach	6.2
Small Intestine - Terminal Ileum	12.4
Colon - Transverse	8.9
Liver	3.7
Pancreas	4.8
Endocrine	
Adrenal Gland	7.6
Thyroid	9.5

Pituitary	6.8
Reproductive	
Testis	10.1
Ovary	5.9
Uterus	4.7
Prostate	3.9
Other	
Skeletal Muscle	1.5
Skin - Sun Exposed (Lower leg)	3.2
Lung	4.1
Kidney - Cortex	2.9
Adipose - Subcutaneous	3.8

Data is sourced from the GTEx Portal.[\[7\]](#)[\[11\]](#) TPM values represent the median expression from a large cohort of donors.

Table 2: **Cyclin D3** Protein Expression in Normal Human Tissues (Human Protein Atlas)

Tissue	Protein Expression Level	Cellular Localization
Lymphoid Tissues		
Tonsil	High	Nuclear
Lymph node	High	Nuclear
Spleen	Medium	Nuclear
Bone Marrow	Medium	Nuclear
Gastrointestinal Tract		
Small intestine	Medium	Nuclear in glandular cells
Colon	Low	Nuclear in glandular cells
Stomach	Low	Nuclear in glandular cells
Reproductive Tissues		
Testis	Medium	Nuclear in germ cells
Ovary	Low	Nuclear in granulosa cells
Endocrine Tissues		
Adrenal gland	Medium	Cytoplasmic/Nuclear
Pancreas	Low	Nuclear in islet cells
Other Tissues		
Skin	Low	Nuclear in keratinocytes
Kidney	Low	Nuclear in tubular cells
Liver	Not detected	-
Lung	Low	Nuclear in pneumocytes
Skeletal muscle	Not detected	-
Heart muscle	Not detected	-
Brain (Cerebral cortex)	Low	Nuclear in glial cells

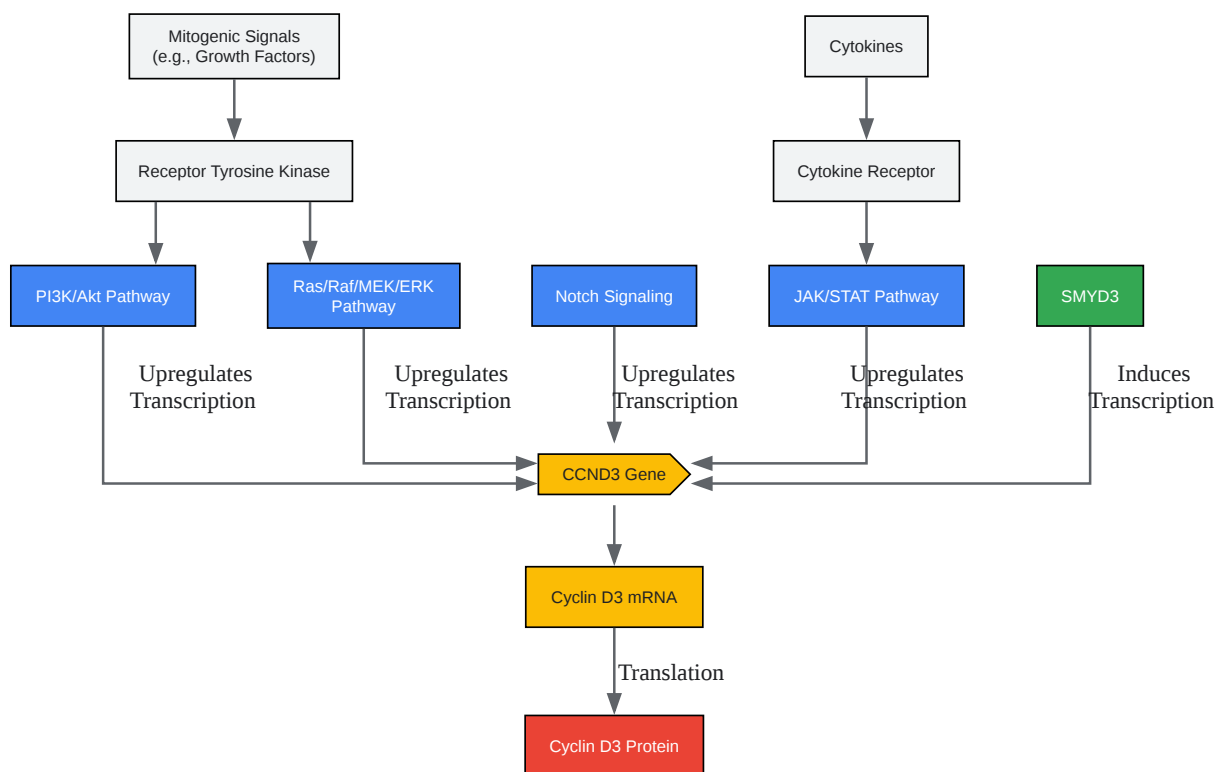
Data is sourced from the Human Protein Atlas.[9][12] Expression levels are determined by manual annotation of immunohistochemistry images.

Signaling Pathways

The expression and activity of **cyclin D3** are tightly regulated by a network of signaling pathways. In turn, the **cyclin D3**-CDK4/6 complex governs key downstream events in the cell cycle.

Upstream Regulation of Cyclin D3

Multiple signaling cascades converge to regulate the transcription and stability of **cyclin D3**. Mitogenic signals, for instance, often lead to its upregulation.

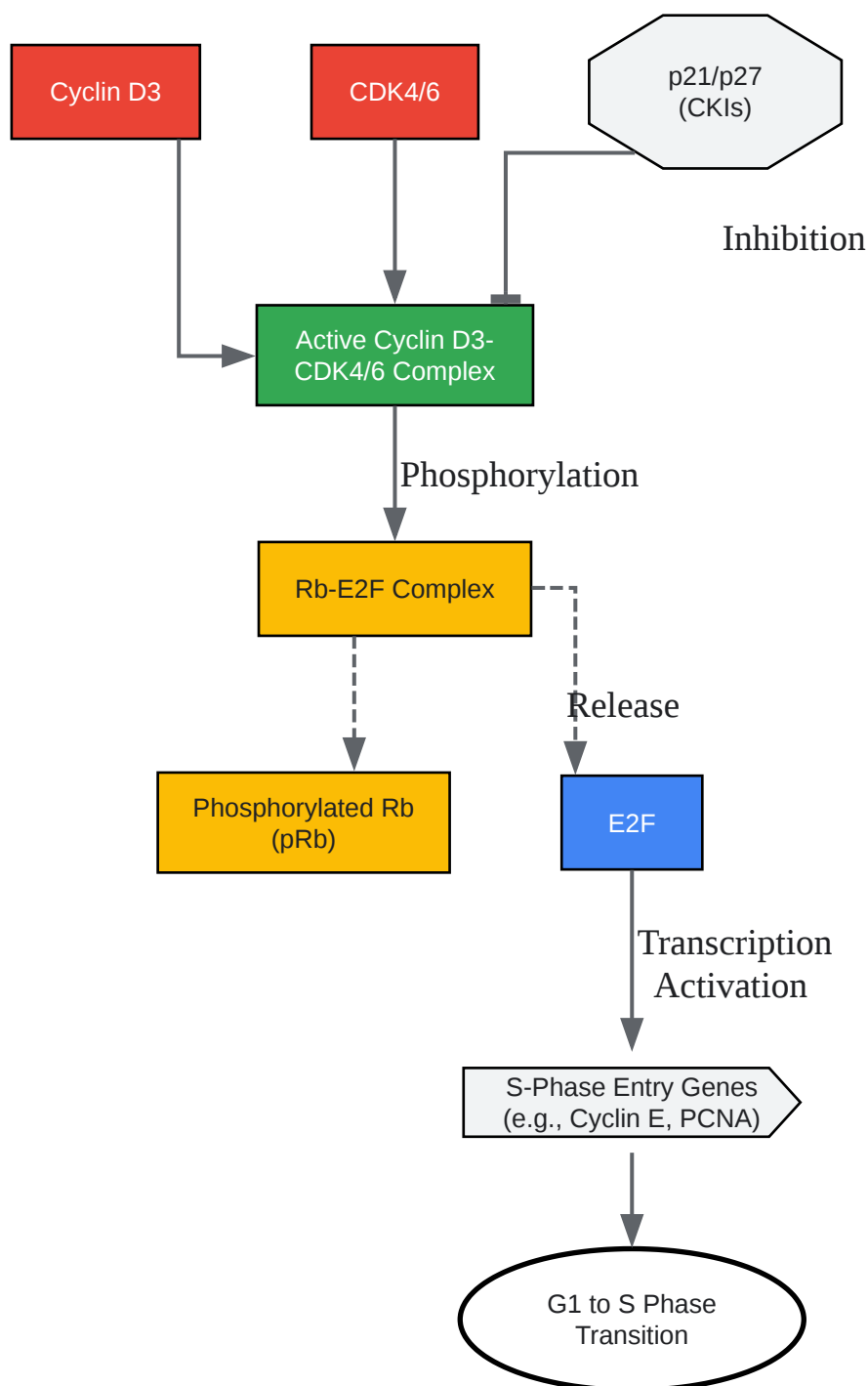


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Upstream Regulation of Cyclin D3

Downstream Effects of the Cyclin D3-CDK4/6 Complex

The primary and most well-characterized downstream effect of the active **cyclin D3-CDK4/6** complex is the regulation of the G1/S phase transition through the phosphorylation of Rb.



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Downstream Effects of **Cyclin D3-CDK4/6**

Experimental Protocols

Accurate assessment of **cyclin D3** expression is fundamental to research and drug development efforts. The following sections provide detailed protocols for the most common techniques used to quantify **cyclin D3** at the mRNA and protein levels.

Immunohistochemistry (IHC) for Cyclin D3 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for the detection of **cyclin D3** protein in FFPE tissue sections. [\[13\]](#)[\[14\]](#)

1. Deparaffinization and Rehydration:

- Place slides in a slide holder.
- Immerse in Xylene: 2 changes, 5 minutes each.
- Immerse in 100% Ethanol: 2 changes, 3 minutes each.
- Immerse in 95% Ethanol: 1 change, 3 minutes.
- Immerse in 70% Ethanol: 1 change, 3 minutes.
- Rinse with deionized water.

2. Antigen Retrieval:

- Immerse slides in a container with 10 mM Sodium Citrate buffer, pH 6.0.
- Heat to 95-100°C in a water bath or steamer for 20-30 minutes.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- Rinse with Tris-buffered saline with Tween 20 (TBST).

3. Peroxidase Blocking:

- Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.

- Rinse with TBST.

4. Blocking:

- Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature in a humidified chamber.

5. Primary Antibody Incubation:

- Dilute the primary anti-**cyclin D3** antibody in the blocking solution to its optimal concentration.
- Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

- Rinse slides with TBST (3 changes, 5 minutes each).
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.

7. Detection:

- Rinse slides with TBST (3 changes, 5 minutes each).
- Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex for 30 minutes.
- Rinse with TBST (3 changes, 5 minutes each).
- Apply 3,3'-Diaminobenzidine (DAB) substrate and monitor for color development (typically 1-10 minutes).
- Stop the reaction by immersing the slides in deionized water.

8. Counterstaining, Dehydration, and Mounting:

- Counterstain with hematoxylin for 1-2 minutes.
- "Blue" the sections in running tap water.

- Dehydrate through graded alcohols (70%, 95%, 100%).
- Clear in xylene and mount with a permanent mounting medium.

Western Blotting for Cyclin D3 Quantification

This protocol describes the detection and quantification of **cyclin D3** protein in tissue or cell lysates.^{[15][16]}

1. Protein Extraction:

- Homogenize tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE:

- Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
- Load samples onto a 10-12% polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

- Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Confirm transfer efficiency by Ponceau S staining.

4. Blocking:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

5. Primary Antibody Incubation:

- Incubate the membrane with a primary anti-**cyclin D3** antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

6. Secondary Antibody Incubation:

- Wash the membrane with TBST (3 changes, 10 minutes each).
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

7. Detection and Quantification:

- Wash the membrane with TBST (3 changes, 10 minutes each).
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Capture the signal using a digital imager or X-ray film.
- Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β -actin).

Real-Time Quantitative PCR (RT-qPCR) for CCND3 mRNA Expression

This protocol details the measurement of CCND3 mRNA levels using SYBR Green-based RT-qPCR.^{[17][18]}

1. RNA Extraction:

- Extract total RNA from tissues or cells using a TRIzol-based method or a commercial kit.
- Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and by gel electrophoresis to check for intact ribosomal RNA bands.

2. cDNA Synthesis:

- Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase, oligo(dT) primers, and dNTPs.

3. qPCR Reaction Setup:

- Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for CCND3, and nuclease-free water.
- Aliquot the master mix into qPCR plate wells.
- Add diluted cDNA to the respective wells. Include no-template controls (NTCs).

4. qPCR Cycling:

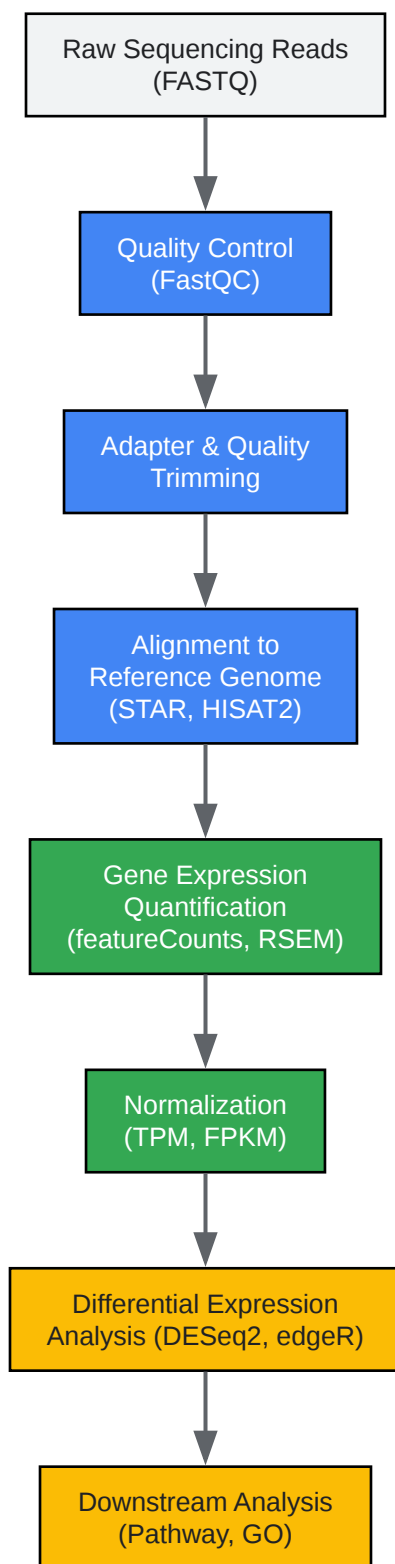
- Perform the qPCR on a real-time PCR instrument with the following typical cycling conditions:
 - Initial denaturation: 95°C for 2-10 minutes.
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds.
 - Annealing/Extension: 60°C for 1 minute.
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

5. Data Analysis:

- Determine the cycle threshold (Ct) values for CCND3 and a reference gene (e.g., GAPDH, ACTB).
- Calculate the relative expression of CCND3 using the $\Delta\Delta C_t$ method.

RNA-Seq Data Analysis Workflow

This section provides a general workflow for analyzing RNA-seq data to quantify CCND3 expression.^{[1][19]}



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Generalized RNA-Seq Data Analysis Workflow

Conclusion

This technical guide provides a foundational understanding of **cyclin D3** expression in normal human tissues, supported by quantitative data and detailed experimental methodologies. The provided information and protocols are intended to serve as a valuable resource for researchers and drug development professionals investigating the roles of **cyclin D3** in health and disease. The consistent and accurate measurement of **cyclin D3** expression is paramount for advancing our knowledge of its biological functions and for the development of targeted therapeutics.

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- To cite this document: BenchChem. [Cyclin D3 Expression in Normal Tissues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179229#cyclin-d3-expression-in-normal-tissues]

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